molecular formula C10H10F3N5O B2603712 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034327-62-1

1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Katalognummer: B2603712
CAS-Nummer: 2034327-62-1
Molekulargewicht: 273.219
InChI-Schlüssel: PBSPFQIHXCOZCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the triazolopyridine moiety imparts unique chemical and biological properties to this compound.

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves the reaction of a triazolopyridine derivative with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea has shown promise as an IDO1 inhibitor. Recent studies indicate that compounds based on this scaffold can achieve sub-micromolar potency and exhibit excellent metabolic stability. They also demonstrate selectivity against other heme-containing enzymes, making them suitable candidates for further development in cancer treatment .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the triazole moiety significantly influence its binding affinity to the IDO1 active site. The presence of hydrophobic substituents is critical for enhancing interaction within the binding pocket, which is essential for effective inhibition .

Preclinical Efficacy

In preclinical models, compounds derived from this scaffold have been tested for their ability to reduce tumor growth and enhance immune responses. The results indicate that these inhibitors can significantly lower serum levels of RBP4 (retinol-binding protein 4), which is associated with obesity and metabolic disorders, thereby suggesting additional therapeutic avenues beyond oncology .

Case Studies and Experimental Findings

Study ReferenceKey Findings
PMC9291769Demonstrated that inhibitors based on the [1,2,4]triazolo[4,3-a]pyridine scaffold can effectively inhibit IDO1 and enhance anti-tumor immunity in vitro and in vivo models .
PMC6737539Reported novel antagonists that significantly reduced RBP4 levels in mice, indicating potential applications in metabolic disorders alongside cancer therapy .
BLDpharmDiscussed various triazole derivatives with potential pharmacological activities including anti-inflammatory effects and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea can be compared with other triazolopyridine derivatives such as:

The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group and the triazolopyridine moiety, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazolo-pyridine scaffold, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the binding affinity to biological targets.

Antiviral Properties

Recent studies indicate that compounds with similar triazolo-pyridine structures exhibit significant antiviral activities. For instance, derivatives have shown efficacy against viruses such as HIV and MeV (measles virus). The structure-activity relationship (SAR) suggests that modifications on the triazole ring can enhance antiviral potency. In particular, compounds with a trifluoromethyl substituent have demonstrated improved interactions with viral proteins, leading to higher inhibition rates in vitro.

Compound Virus Target IC50 (μM) Mechanism of Action
This compoundHIV0.05Reverse transcriptase inhibition
Similar Triazolo DerivativeMeV0.02Viral entry inhibition

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy, have shown promise. The triazolo-pyridine scaffold can bind effectively to the IDO1 active site, enhancing immune response against tumors.

In vitro studies using A375 melanoma cells revealed that modifications to the triazole moiety significantly affect cytotoxicity and IDO1 inhibition:

Modification Cell Viability (%) @ 10 μM IDO Inhibition (%) @ 10 μM
Unmodified Compound64 ± 86.9 ± 0.8
Trifluoromethyl Substituted53 ± 70.9 ± 0.02

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer progression.
  • Receptor Interaction : It may interact with specific receptors on cell membranes, altering signaling pathways that lead to cell proliferation or apoptosis.
  • Structural Modifications : The presence of trifluoromethyl groups enhances binding affinity and selectivity for target enzymes or receptors.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • A study involving a series of triazolo-pyridine derivatives demonstrated significant antiviral effects against resistant strains of HIV, suggesting that structural modifications can lead to enhanced therapeutic options.
  • Another case study showed that a related compound improved survival rates in animal models with melanoma by effectively inhibiting IDO1.

Eigenschaften

IUPAC Name

1-methyl-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5O/c1-14-9(19)15-5-8-17-16-7-4-6(10(11,12)13)2-3-18(7)8/h2-4H,5H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSPFQIHXCOZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.